

Application Notes and Protocols for Br-DAPI in Live Cell Imaging

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Compound of Interest

Compound Name: *Br-DAPI*

Cat. No.: *B15144724*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using **Br-DAPI** (Brominated 4',6-diamidino-2-phenylindole) for live cell imaging experiments. **Br-DAPI** is a fluorescent DNA stain belonging to the DAPI series of dyes.[1] Like its parent compound, DAPI, **Br-DAPI** binds strongly to the minor groove of double-stranded DNA, with a preference for adenine-thymine (A-T) rich regions.[1][2] This binding results in a significant enhancement of its fluorescence, making it a valuable tool for visualizing cell nuclei.

A key feature of **Br-DAPI** is its ability to act as a photosensitizer. Unlike DAPI, upon irradiation with light, **Br-DAPI** can generate reactive oxygen species (ROS), which can induce localized cellular damage.[3] This property is advantageous for applications such as photodynamic therapy but requires careful consideration during live cell imaging to minimize phototoxicity.

Core Applications in Live Cell Imaging

Br-DAPI's ability to stain the nuclei of living cells allows for the dynamic monitoring of several cellular processes:

- **Cell Cycle Analysis:** The stoichiometric binding of **Br-DAPI** to DNA allows for the determination of cellular DNA content, enabling the characterization of cell cycle phases (G1, S, and G2/M).

- **Chromatin Condensation:** Changes in chromatin structure, such as condensation during apoptosis or mitosis, can be visualized by observing the intensity and morphology of **Br-DAPI** staining in the nucleus.
- **Real-time Cell Counting and Proliferation Assays:** Tracking the number of stained nuclei over time provides a direct measure of cell proliferation.
- **Cytotoxicity and Apoptosis Assays:** Nuclear morphology changes, such as chromatin condensation and nuclear fragmentation, which are hallmarks of apoptosis, can be readily observed with **Br-DAPI**.

Quantitative Data Summary

While specific quantitative data for **Br-DAPI** is not extensively published, its properties are expected to be similar to DAPI. The introduction of a bromine atom may slightly alter these characteristics.

Property	DAPI	Br-DAPI (Inferred)	Key Considerations
Excitation Max (DNA-bound)	~358 nm	~358 nm	Use a UV or violet laser for excitation.
Emission Max (DNA-bound)	~461 nm	~461 nm	A standard DAPI filter set is appropriate.
Molar Extinction Coefficient (ϵ)	~27,000 cm ⁻¹ M ⁻¹ at 353 nm	Similar to DAPI	High extinction coefficient contributes to bright signal.
Quantum Yield (Φ)	~0.92 (bound to dsDNA)	Similar to DAPI	High quantum yield results in a bright fluorescent signal upon DNA binding.
Cell Permeability	Semi-permeable; requires higher concentrations for live cells. [2] [4]	Semi-permeable	Higher concentrations may be needed for robust staining in live cells compared to fixed cells.
Photostability	Moderate; can photoconvert to a green-emitting species. [5] [6] [7]	Potentially lower due to photosensitizing nature.	Minimize light exposure to reduce photobleaching and phototoxicity.
Cytotoxicity	Can be toxic at higher concentrations and with prolonged exposure. [8]	Potentially higher due to ROS generation upon illumination. [3]	Use the lowest effective concentration and minimize imaging duration.

Experimental Protocols

I. Live Cell Staining for General Nuclear Visualization

This protocol provides a general guideline for staining the nuclei of live cells with **Br-DAPI** for qualitative and quantitative imaging.

Materials:

- **Br-DAPI** stock solution (e.g., 1 mg/mL in DMSO or water)
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- Live-cell imaging system with environmental control (37°C, 5% CO₂)
- Appropriate fluorescence filters for DAPI (Excitation: ~360/40 nm, Emission: ~460/50 nm)

Protocol:

- Cell Preparation: Culture cells on a suitable imaging vessel (e.g., glass-bottom dish or chamber slide) to the desired confluency.
- Prepare Staining Solution:
 - Prepare a 10X working stock of **Br-DAPI** in complete cell culture medium. The optimal final concentration should be determined empirically but can range from 0.1 to 1.0 µg/mL.
 - For initial experiments, a final concentration of 0.5 µg/mL is recommended.
- Staining:
 - Aspirate the culture medium from the cells.
 - Add the pre-warmed **Br-DAPI** staining solution to the cells.
 - Incubate for 15-30 minutes at 37°C in a CO₂ incubator, protected from light.
- Washing:
 - Aspirate the staining solution.
 - Wash the cells twice with pre-warmed complete cell culture medium to remove unbound dye.

- Imaging:
 - Add fresh, pre-warmed complete cell culture medium to the cells.
 - Immediately proceed with imaging on a fluorescence microscope equipped with a live-cell incubation chamber.
 - Crucial: Use the lowest possible excitation light intensity and exposure time to minimize phototoxicity.

II. Live Cell Cycle Analysis by Fluorescence Microscopy

This protocol outlines the use of **Br-DAPI** to distinguish cell cycle phases based on DNA content.

Materials:

- Same as Protocol I
- Image analysis software capable of quantifying nuclear fluorescence intensity (e.g., ImageJ/Fiji, CellProfiler)

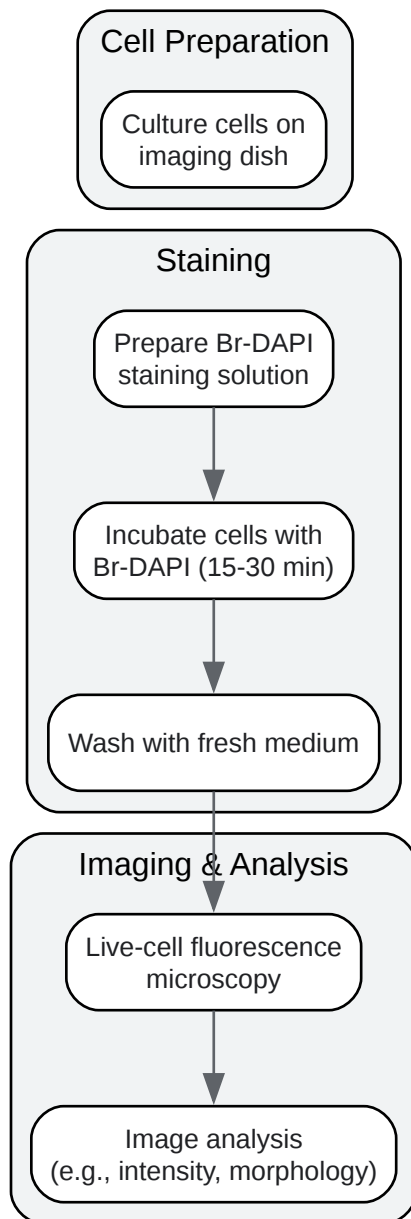
Protocol:

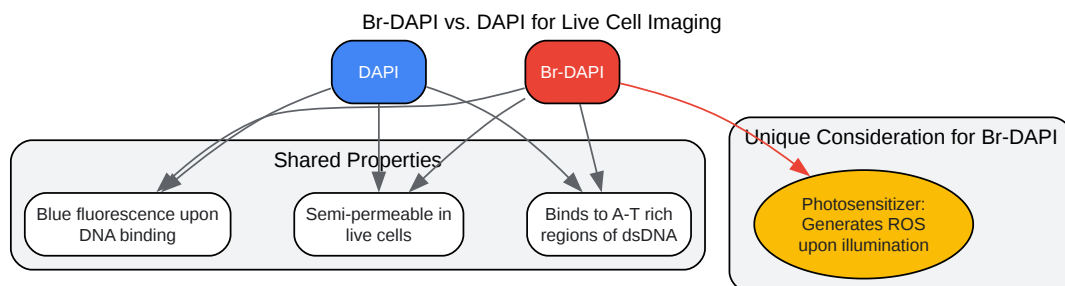
- Stain Cells: Follow steps 1-4 of the "Live Cell Staining for General Nuclear Visualization" protocol.
- Image Acquisition:
 - Acquire images from multiple random fields of view to ensure a representative cell population.
 - Ensure that the imaging settings (e.g., exposure time, laser power) are kept constant across all samples and are below saturation levels for the brightest nuclei (G2/M cells).
- Image Analysis:
 - Use image analysis software to segment individual nuclei.

- Measure the integrated fluorescence intensity for each nucleus.
- Generate a histogram of the integrated fluorescence intensities.
- Data Interpretation:
 - The histogram will typically show two peaks. The first and larger peak represents cells in the G0/G1 phase (2N DNA content).
 - The second, smaller peak represents cells in the G2/M phase (4N DNA content).
 - Cells with intermediate fluorescence intensities are in the S phase.

Visualizations

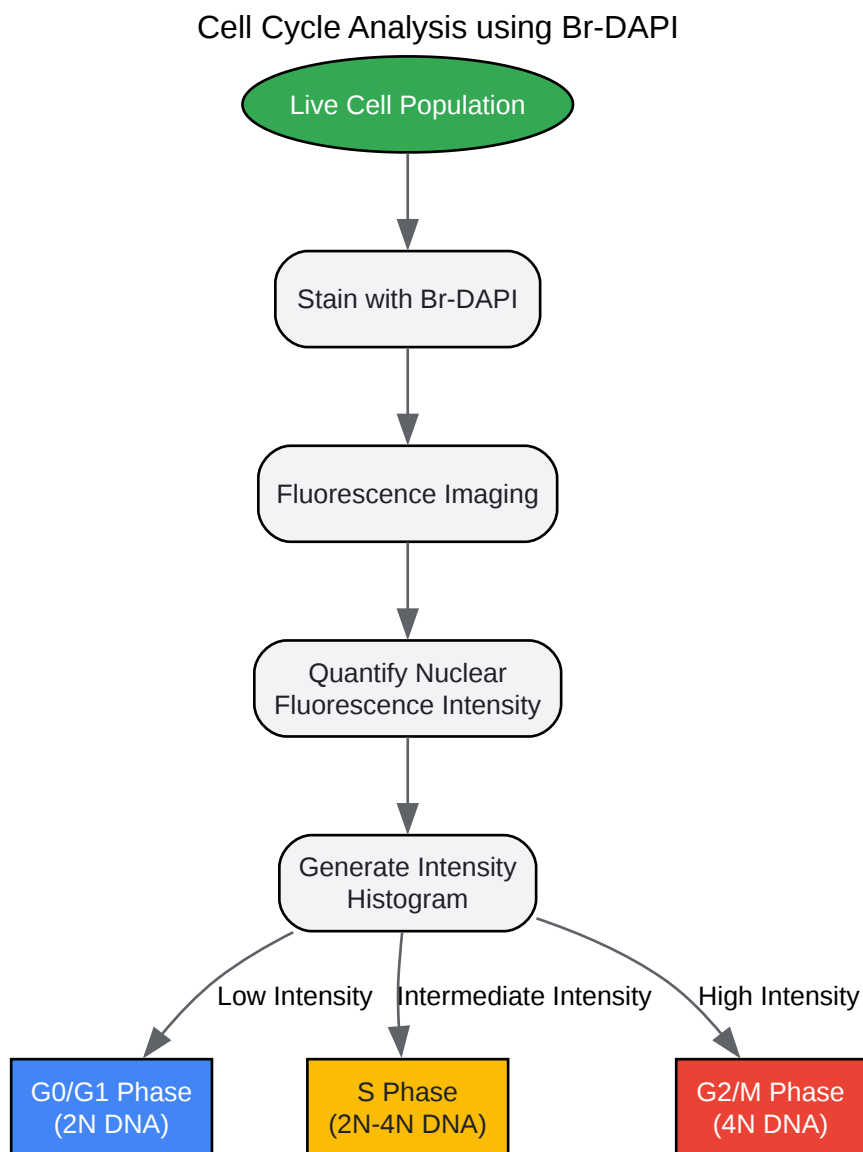
Experimental Workflow for Br-DAPI Live Cell Imaging

[Click to download full resolution via product page](#)Caption: Workflow for **Br-DAPI** live cell imaging.



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Caption: Comparison of **Br-DAPI** and DAPI properties.



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Caption: Logic diagram for cell cycle analysis.

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